O,O'-(3-Bromopentane-1,5-diyl)dihydroxylamine
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Overview
Description
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine is an organic compound that features a brominated pentane backbone with dihydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopentane with hydroxylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the brominated groups to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkanes, alkenes
Substitution: Azides, nitriles
Scientific Research Applications
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine exerts its effects involves interactions with specific molecular targets. The bromine atoms can participate in halogen bonding, while the dihydroxylamine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopentane: A simpler brominated pentane derivative.
1,5-Dibromopentane: Another brominated pentane with two bromine atoms.
3-Pentyl bromide: An isomer of 3-bromopentane with similar properties.
Properties
CAS No. |
844699-58-7 |
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Molecular Formula |
C5H13BrN2O2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
O-(5-aminooxy-3-bromopentyl)hydroxylamine |
InChI |
InChI=1S/C5H13BrN2O2/c6-5(1-3-9-7)2-4-10-8/h5H,1-4,7-8H2 |
InChI Key |
VVBLYPLHRNTFOV-UHFFFAOYSA-N |
Canonical SMILES |
C(CON)C(CCON)Br |
Origin of Product |
United States |
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